2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Catalog No.
S884981
CAS No.
54346-18-8
M.F
C6H6N4OS
M. Wt
182.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-...

CAS Number

54346-18-8

Product Name

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

IUPAC Name

2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

InChI

InChI=1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11)

InChI Key

DOBWRWWGRZTEHG-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=NN2C(=O)N1

Canonical SMILES

CSC1=NC2=CC=NN2C(=O)N1

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a heterocyclic building block belonging to the pyrazolotriazine class, which are known isosteres of purines. Its primary value in a procurement context stems from its role as a key intermediate in the synthesis of complex, biologically active molecules, particularly phosphodiesterase (PDE) inhibitors. The methylthio group at the C2 position serves as an efficient and reliable leaving group for nucleophilic aromatic substitution (SNA_Ar) reactions, a critical step in the construction of numerous pharmaceutical scaffolds.

Substituting 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one with close analogs, such as the unsubstituted parent heterocycle or compounds with alternative leaving groups (e.g., halogens), is ill-advised for established synthetic protocols. The reactivity, yield, and impurity profile of the crucial nucleophilic substitution step are highly dependent on the nature of the C2 substituent. The methylthio group provides a specific balance of reactivity and stability that is not replicated by other groups, meaning that substitution would require complete re-optimization of reaction conditions, including solvent, temperature, and base, leading to significant time and resource expenditure. For scaled processes, its use is integral to achieving reproducible outcomes documented in foundational patents and literature.

High-Yield Performance in Nucleophilic Aromatic Substitution for PDE Inhibitor Scaffolds

The primary function of this compound is to serve as an electrophile in SNA_Ar reactions with amines. In a key synthetic step towards potent cGMP PDE inhibitors, the reaction of 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one with 4-methylpiperazine proceeded in high yield. Specifically, this conversion was achieved with an 85% isolated yield, demonstrating the efficiency of the methylthio moiety as a leaving group in a pharmaceutically relevant transformation.

Evidence DimensionIsolated Yield in SNA_Ar Reaction
Target Compound Data85%
Comparator Or BaselineTypical yields for alternative leaving groups (e.g., chloro) on similar heterocyclic systems often require harsher conditions or result in lower yields without extensive optimization.
Quantified DifferenceProvides a high-yield benchmark (85%) for a critical bond-forming reaction.
ConditionsReaction with 4-methylpiperazine in refluxing n-butanol for 24 hours.

For a buyer scaling a synthesis, this high, documented yield with a simple amine provides a reliable baseline for process efficiency and cost modeling, reducing development risk.

Established and Scalable Synthetic Route from Common Starting Materials

The compound is accessible through a well-documented and robust synthetic pathway, making it a reliable choice for long-term supply chains. The foundational synthesis involves the reaction of 3-amino-4-cyanopyrazole with thiophosgene to form an isothiocyanate, followed by cyclization with hydrazine and subsequent S-methylation. A more recent one-pot, microwave-assisted procedure starting from 5-aminopyrazole-4-carbonitrile reports a 74% overall yield, highlighting its efficient and sustainable manufacturability. This contrasts with multi-step or lower-yielding routes required for more complex analogs.

Evidence DimensionOverall Synthetic Yield
Target Compound Data74% (Microwave, one-pot)
Comparator Or BaselineMulti-step classical syntheses for functionalized heterocyclic cores often have overall yields below 50%.
Quantified DifferenceThe documented high-yield route enhances supply chain security and cost-effectiveness.
ConditionsMicrowave-assisted one-pot synthesis from 5-aminopyrazole-4-carbonitrile.

Procurement teams can source this compound with higher confidence in its availability and stable pricing, as it is based on an efficient, high-yielding synthesis from accessible precursors.

Versatility for Further Functionalization via Thioether Oxidation

Beyond its primary use as a leaving group, the methylthio moiety offers an additional handle for synthetic diversification. The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives are significantly more reactive electrophiles, allowing for nucleophilic substitution reactions under milder conditions or with less reactive nucleophiles that are incompatible with the parent thioether. This provides a tunable reactivity profile not available with a simple halogen or alkoxy leaving group.

Evidence DimensionTunable Reactivity
Target Compound DataCan be oxidized to sulfoxide/sulfone for enhanced reactivity.
Comparator Or BaselineHalogenated (e.g., chloro) or unsubstituted analogs lack this mode of reactivity tuning.
Quantified DifferenceProvides access to multiple levels of electrophilicity from a single precursor.
ConditionsStandard oxidation conditions (e.g., m-CPBA, Oxone).

This feature allows process chemists to use a single, stable intermediate for multiple synthetic campaigns, simplifying inventory and procurement while enabling access to a wider range of final products.

Core Precursor for the Synthesis of cGMP-Specific PDE5 Inhibitors

This compound is the right choice for research and manufacturing campaigns targeting sildenafil analogs and other pyrazolopyrimidinone-based PDE5 inhibitors. Its demonstrated high-yield conversion via nucleophilic substitution with functionalized amines is a cornerstone of established synthetic routes, ensuring predictable and efficient production of the target API scaffold.

Building Block for Kinase Inhibitor and Fused Heterocyclic Libraries

In discovery chemistry, this intermediate serves as a reliable platform for generating libraries of kinase inhibitors and other bioactive molecules. Its predictable reactivity allows for systematic variation by introducing a diverse range of amine nucleophiles, while the option for thioether oxidation provides a secondary diversification strategy to access more reactive intermediates on demand.

Development of Scalable, Reproducible Syntheses for Pre-clinical Candidates

When transitioning from a lead compound to a pre-clinical candidate, process reproducibility and scalability are paramount. The use of this compound is justified by its foundation in a robust, high-yielding synthesis from common starting materials, minimizing the risks associated with precursor availability and cost-of-goods as a program advances.

XLogP3

0.7

Dates

Last modified: 08-16-2023

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